molecular formula C13H11NO2S2 B13910868 Thiophen-2-yl-(toluene-4-sulfonyl)-acetonitrile

Thiophen-2-yl-(toluene-4-sulfonyl)-acetonitrile

Cat. No.: B13910868
M. Wt: 277.4 g/mol
InChI Key: WARHPINBBKLQSG-UHFFFAOYSA-N
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Description

Thiophen-2-yl-(toluene-4-sulfonyl)-acetonitrile is an organic compound that features a thiophene ring, a toluene-4-sulfonyl group, and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophen-2-yl-(toluene-4-sulfonyl)-acetonitrile typically involves the reaction of thiophene derivatives with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then reacted with acetonitrile under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Thiophen-2-yl-(toluene-4-sulfonyl)-acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Thiophen-2-yl-(toluene-4-sulfonyl)-acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of thiophen-2-yl-(toluene-4-sulfonyl)-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Thiophen-2-yl-(toluene-4-sulfonyl)-ethylamine
  • Thiophen-2-yl-(toluene-4-sulfonyl)-piperidine
  • Thiophen-2-yl-(toluene-4-sulfonyl)-methanone

Uniqueness

Thiophen-2-yl-(toluene-4-sulfonyl)-acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H11NO2S2

Molecular Weight

277.4 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylacetonitrile

InChI

InChI=1S/C13H11NO2S2/c1-10-4-6-11(7-5-10)18(15,16)13(9-14)12-3-2-8-17-12/h2-8,13H,1H3

InChI Key

WARHPINBBKLQSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=CC=CS2

Origin of Product

United States

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